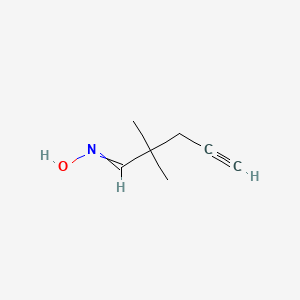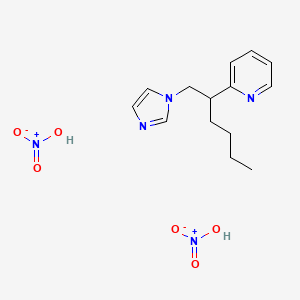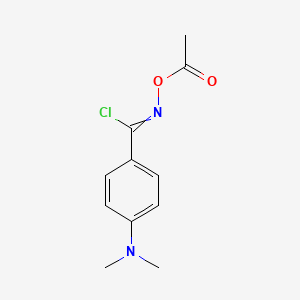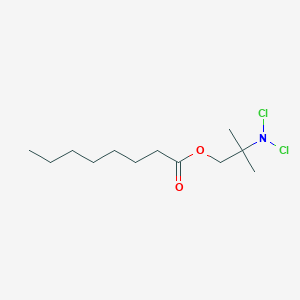
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole is an organic compound that belongs to the class of azides and benzothiazoles This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further connected to a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-6-methylbenzothiazole with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the desired azide compound . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium intermediate.
Industrial Production Methods
While specific industrial production methods for 2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product. Additionally, safety measures must be in place due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Thermal Decomposition: The compound can decompose upon heating to form reactive intermediates such as nitrenes.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at elevated temperatures.
Cycloaddition Reactions: Often catalyzed by transition metals such as copper or ruthenium.
Reduction: Commonly performed using triphenylphosphine or other phosphorus-based reagents.
Major Products Formed
Thermal Decomposition: Formation of nitrenes and subsequent rearrangement products.
Cycloaddition Reactions: Formation of triazoles.
Reduction: Formation of the corresponding amine.
Applications De Recherche Scientifique
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of new materials with unique properties, such as photo-responsive materials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to form bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole primarily involves the generation of reactive intermediates such as nitrenes upon thermal decomposition . These intermediates can undergo various reactions, including insertion into C-H bonds and cycloaddition reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- (2-Azidophenyl)(phenyl)methanone
- 1-Azido-2-nitrobenzene
Uniqueness
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole is unique due to the presence of both an azido group and a benzothiazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other azido compounds. The benzothiazole ring system also contributes to its stability and potential biological activity.
Propriétés
Numéro CAS |
61073-47-0 |
|---|---|
Formule moléculaire |
C14H10N4S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
2-(2-azidophenyl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H10N4S/c1-9-6-7-12-13(8-9)19-14(16-12)10-4-2-3-5-11(10)17-18-15/h2-8H,1H3 |
Clé InChI |
VEISJSGBMNFMKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)

![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)


![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)




